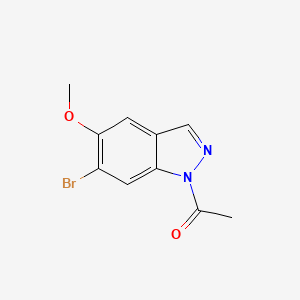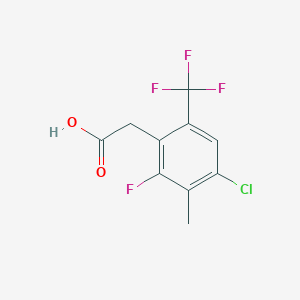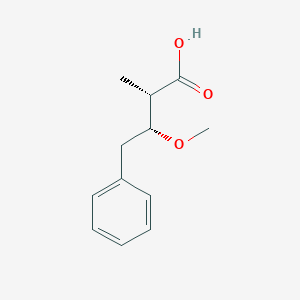
Pemirolast Potassium Hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pemirolast Potassium Hydrate (PPH) is a synthetic compound composed of a pyrrolidine ring, a dimethyl group, and a potassium hydrate group. It is a potent anti-inflammatory agent, and has been used in a variety of laboratory and clinical settings since its discovery in the late 1970s. PPH has been studied extensively, and is believed to have a wide range of potential therapeutic applications, including the treatment of allergic rhinitis, asthma, and other inflammatory diseases. In
Scientific Research Applications
Pemirolast Potassium Hydrate has been studied extensively in laboratory and clinical settings, and has been shown to have a wide range of potential therapeutic applications. In laboratory studies, this compound has been used to investigate the mechanism of action of various inflammatory mediators, including leukotrienes, prostaglandins, and cytokines. In clinical studies, this compound has been used to treat allergic rhinitis, asthma, and other inflammatory diseases.
Mechanism of Action
The exact mechanism of action of Pemirolast Potassium Hydrate is not fully understood. However, it is believed that this compound acts by inhibiting the production of pro-inflammatory mediators, such as leukotrienes, prostaglandins, and cytokines. In addition, this compound has been shown to reduce the release of histamine, which is an important mediator of allergic reactions.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. In laboratory studies, this compound has been shown to reduce the production of pro-inflammatory mediators, such as leukotrienes, prostaglandins, and cytokines. In addition, this compound has been shown to reduce the release of histamine, which is an important mediator of allergic reactions. Furthermore, this compound has been shown to reduce the production of nitric oxide, which is a key mediator of inflammation.
Advantages and Limitations for Lab Experiments
Pemirolast Potassium Hydrate has several advantages for laboratory experiments. First, this compound is relatively easy to synthesize and can be readily obtained from a variety of sources. Second, this compound is a potent anti-inflammatory agent and has been shown to reduce the production of pro-inflammatory mediators. Finally, this compound has been shown to reduce the release of histamine, which is an important mediator of allergic reactions.
However, there are also some limitations to using this compound in laboratory experiments. First, this compound is a synthetic compound and may not be as effective as natural anti-inflammatory agents. Second, this compound is not approved for use in humans and should not be used in clinical trials. Finally, this compound has not been extensively studied and its long-term effects are not fully understood.
Future Directions
Despite its potential therapeutic applications, there is still much to be learned about the effects of Pemirolast Potassium Hydrate. Future research should focus on the long-term effects of this compound, as well as its potential therapeutic applications in humans. Additionally, further studies should investigate the mechanism of action of this compound and its ability to reduce the production of pro-inflammatory mediators. Finally, researchers should explore the potential of this compound as an adjuvant therapy in the treatment of allergic rhinitis, asthma, and other inflammatory diseases.
Synthesis Methods
Pemirolast Potassium Hydrate is synthesized through a two-step process. The first step involves the reaction of pyrrolidine with dimethyl sulfoxide (DMSO) and potassium hydroxide to form the intermediate pemirolast. The second step involves the reaction of the intermediate with potassium hydrate to form the final product, this compound. The synthesis of this compound is relatively simple and can be easily performed in a laboratory.
properties
IUPAC Name |
potassium;9-methyl-3-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)pyrido[1,2-a]pyrimidin-4-one;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N6O.K.H2O/c1-6-3-2-4-16-9(6)11-5-7(10(16)17)8-12-14-15-13-8;;/h2-5H,1H3;;1H2/q-1;+1; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIWSQUAEGHGPPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC=C(C2=O)C3=NN=N[N-]3.O.[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9KN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(2-Chloro-6-fluoro-4-(trifluoromethyl)-phenoxy)phenyl]ethanone; 98%](/img/structure/B6355797.png)

![2,3-Bis(trifluoromethyl)thieno[3,4-b][1,4]dioxene-5,7-dicarboxylic acid, 95%](/img/structure/B6355811.png)
![(3S)-3-Amino-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B6355827.png)
![2,6-Dibromobenzo[1,2-b:5,4-b']dithiophene, 98%](/img/structure/B6355836.png)





![t-Butyl N-[(1S)-3-oxocyclohexyl]carbamate](/img/structure/B6355861.png)


